molecular formula C21H23F3N4O3 B255302 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Cat. No. B255302
M. Wt: 436.4 g/mol
InChI Key: XCUBUHGHBHQVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells, which play a crucial role in the immune system. TAK-659 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Mechanism of Action

6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one works by inhibiting the activity of BTK, a key enzyme involved in B-cell signaling pathways. BTK is essential for the survival and proliferation of B cells, and its dysregulation has been implicated in various diseases. By inhibiting BTK, this compound can disrupt B-cell signaling and prevent the activation and proliferation of B cells, which may lead to the suppression of disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (cell death) in B-cell malignancies, and to inhibit the growth and proliferation of cancer cells. In autoimmune disorders, this compound has been shown to reduce the production of inflammatory cytokines and to suppress the activation of immune cells. In inflammatory conditions, this compound has been shown to reduce airway inflammation and to improve lung function.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one for lab experiments is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound also has good pharmacokinetic properties, such as high oral bioavailability and good tissue penetration, which make it a viable option for in vivo studies. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in some experimental settings.

Future Directions

There are several future directions for the study of 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one. In cancer research, this compound could be further studied in combination with other therapies, such as chemotherapy and immunotherapy, to improve its efficacy and reduce the risk of drug resistance. In autoimmune disorders, this compound could be studied in more specific disease models to better understand its mechanism of action and potential therapeutic applications. In inflammatory conditions, this compound could be studied in more diverse patient populations to assess its safety and efficacy in different disease settings. Overall, this compound represents a promising avenue for the development of novel therapeutics in various diseases.

Synthesis Methods

The synthesis of 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves several steps, including the reaction of 4-(diethylamino)benzaldehyde with 3-pyridinecarboxylic acid, followed by the addition of trifluoromethyl isocyanate and subsequent reduction with sodium borohydride. The final product is obtained through recrystallization and purification processes. The synthesis method of this compound has been optimized to improve its yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also been studied in autoimmune disorders, such as rheumatoid arthritis and lupus, where it has demonstrated anti-inflammatory effects. Additionally, this compound has been studied in inflammatory conditions, such as asthma and chronic obstructive pulmonary disease (COPD), where it has shown potential for reducing airway inflammation and improving lung function.

properties

Molecular Formula

C21H23F3N4O3

Molecular Weight

436.4 g/mol

IUPAC Name

6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridine-3-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C21H23F3N4O3/c1-3-28(4-2)15-9-7-13(8-10-15)17-16(18(29)14-6-5-11-25-12-14)20(31,21(22,23)24)27-19(30)26-17/h5-12,16-17,31H,3-4H2,1-2H3,(H2,26,27,30)

InChI Key

XCUBUHGHBHQVCH-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CN=CC=C3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.